molecular formula C20H23N5O B11144492 (1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone

(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone

Cat. No.: B11144492
M. Wt: 349.4 g/mol
InChI Key: PXQRBEMKNNEEAM-UHFFFAOYSA-N
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Description

(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole ring, a piperazine moiety, and a pyridine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone typically involves multiple steps, starting with the preparation of the indazole ring, followed by the introduction of the piperazine and pyridine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can significantly enhance the efficiency of the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be advantageous for scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe for studying enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it valuable for drug discovery and development.

Medicine

In medicine, this compound has potential therapeutic applications. It can be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites, while the piperazine and pyridine groups enhance its binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone: Unique due to its combination of indazole, piperazine, and pyridine groups.

    4-Phenoxyaniline compound with tetrachlorostannane: Different in structure but used in similar applications.

    Fluorine compounds: Often used in similar chemical reactions but differ in their elemental composition and properties.

Uniqueness

The uniqueness of This compound lies in its versatile structure, which allows for a wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

(1-methylindazol-3-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23N5O/c1-23-18-8-3-2-7-17(18)19(22-23)20(26)25-14-12-24(13-15-25)11-9-16-6-4-5-10-21-16/h2-8,10H,9,11-15H2,1H3

InChI Key

PXQRBEMKNNEEAM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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